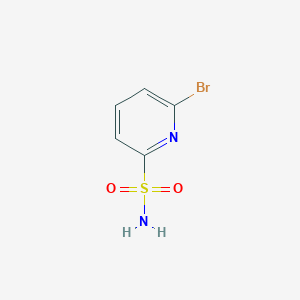

6-Bromopyridine-2-sulfonamide

Vue d'ensemble

Description

6-Bromopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and a sulfonamide group at the 2nd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-2-sulfonamide typically involves the halogen-metal exchange reaction of 2,6-dibromopyridine with a metal reagent such as butyllithium, followed by reaction with sulfuryl chloride and subsequent amidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process generally involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromopyridine-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block in Organic Synthesis

6-Bromopyridine-2-sulfonamide serves as a crucial building block in organic synthesis. It is utilized as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in various chemical reactions such as:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions.

- Oxidation and Reduction Reactions : The sulfonamide group can engage in oxidation and reduction reactions.

- Coupling Reactions : It can undergo coupling reactions like Suzuki-Miyaura coupling to form more complex structures.

Synthesis Methods

The synthesis of this compound typically involves halogen-metal exchange followed by sulfonylation and amidation. A common method starts with 2,6-dibromopyridine, which is reacted with sulfuryl chloride to form the sulfonyl chloride derivative, subsequently treated with an amine to yield the final product.

Biological and Medicinal Applications

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterases, which are relevant in treating neurological disorders. Kinetic assays are often employed to determine IC50 values, indicating the concentration required to inhibit 50% of enzyme activity .

Antimicrobial Properties

Compounds containing sulfonamide groups are known for their antibacterial properties, functioning by inhibiting bacterial folate synthesis essential for DNA replication. This characteristic positions this compound as a candidate for developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Primary Applications |

|---|---|---|

| This compound | Bromine at 6-position; sulfonamide at 2-position | Organic synthesis; enzyme inhibition |

| 6-Chloropyridine-2-sulfonamide | Chlorine instead of bromine | Similar applications but different reactivity |

| 2-Sulfonamidopyridine | Lacks halogen substituent | Limited biological activity |

| 6-Bromopyridine-2-carboxamide | Carboxamide group instead of sulfonamide | Varies; less focus on enzyme inhibition |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition against acetylcholinesterase, suggesting its potential use in treating Alzheimer's disease .

- Antimicrobial Research : Investigations into its antibacterial properties revealed that it could effectively inhibit certain strains of bacteria resistant to traditional sulfonamides, indicating its potential as a new therapeutic agent .

Mécanisme D'action

The mechanism of action of 6-Bromopyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

6-Chloropyridine-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

2-Pyridinesulfonamide: Lacks the halogen substitution at the 6th position.

6-Bromopyridine-3-sulfonamide: Bromine and sulfonamide groups are positioned differently on the pyridine ring.

Uniqueness: 6-Bromopyridine-2-sulfonamide is unique due to the specific positioning of the bromine and sulfonamide groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .

Activité Biologique

6-Bromopyridine-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a sulfonamide group. The sulfonamide moiety is known for its role in antibiotic activity, while the pyridine ring contributes to the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.029 mg/mL |

| Escherichia coli | 0.078 mg/mL |

| Enterococcus faecalis | 0.234 mg/mL |

The compound's MIC values indicate that it is more potent than traditional sulfanilamide against certain strains, suggesting modifications to the sulfonamide structure can enhance antimicrobial efficacy .

This compound likely functions by inhibiting bacterial folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus blocking the synthesis of folate necessary for bacterial growth and replication . This mechanism positions it as a bacteriostatic agent rather than bactericidal.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have reported its cytotoxic effects on various cancer cell lines, including glioblastoma cells.

Case Study: Cytotoxicity in Glioblastoma Cells

A study evaluated the cytotoxic effects of this compound on LN229 glioblastoma cells. The compound demonstrated a statistically significant decrease in cell viability at concentrations as low as 5 μg/mL after 24 hours of exposure, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR) Insights

The structural modifications of sulfonamides can significantly influence their biological activity. For instance, the introduction of bromine at the 6-position of the pyridine ring enhances both antimicrobial and anticancer activities compared to unsubstituted analogs. This highlights the importance of SAR studies in optimizing drug efficacy.

Table 2: Summary of SAR Findings

| Compound Variant | Activity Level | Notes |

|---|---|---|

| Unsubstituted Pyridine | Low | Minimal antimicrobial activity |

| This compound | High | Enhanced potency against bacterial strains |

| Other Substituted Variants | Variable | Dependent on specific substitutions |

Propriétés

IUPAC Name |

6-bromopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSQXHNUWIYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720963 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856013-04-2 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of 6-bromopyridine-2-sulfonamide described in the paper advantageous?

A1: The paper outlines a novel synthetic route for this compound starting from 2,6-dibromopyridine. The key advantages of this method are its short reaction sequence and scalability []. This means the synthesis can be performed in fewer steps compared to traditional methods, and it can be easily scaled up to produce larger quantities of the compound, which is particularly important for potential industrial applications.

Q2: What are the potential applications of this compound based on its structure?

A2: While the paper focuses on the synthesis, the presence of both bromine and sulfonamide functional groups in this compound suggests potential for further derivatization []. These modifications could lead to the development of new compounds with diverse biological activities. For example, sulfonamides are known for their antibacterial properties, and the bromine atom allows for further chemical transformations to introduce various substituents, potentially enhancing the activity and selectivity of the resulting molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.